Bomin-3 is classified under organophosphates due to its phosphorus content. It is often sourced from chemical suppliers and databases such as PubChem and ChemSrc, which provide detailed information about its structure, properties, and potential applications . This compound may be used in research settings for its reactive properties and ability to participate in various chemical reactions.
The synthesis of Bomin-3 can be achieved through several methods, typically involving the reaction of phosphorus-containing reagents with organic substrates. A common approach includes:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. The use of solvents and catalysts may also be necessary to facilitate the reaction process.
Bomin-3 features a complex molecular structure that includes a phosphorus atom bonded to several carbon chains and functional groups. The molecular geometry can be visualized using structural formulas available in chemical databases.
The molecular weight of Bomin-3 is approximately 244.21 g/mol, calculated based on the atomic weights of its constituent elements . The structural representation can be expressed through various notations such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier).
Bomin-3 is known to participate in several types of chemical reactions:
The reactivity of Bomin-3 is influenced by its functional groups, which can affect both its stability and interaction with other chemicals. Reaction conditions such as temperature, solvent choice, and concentration play critical roles in determining the outcome of these reactions.
The mechanism by which Bomin-3 exerts its effects typically involves interactions at the molecular level with biological targets or other chemicals. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular pathways due to its organophosphate nature.
Research into the specific mechanisms often utilizes techniques such as spectrometry and chromatography to analyze the interactions between Bomin-3 and its targets. These studies help elucidate how Bomin-3 affects biological processes or participates in chemical transformations.
Bomin-3 exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
Bomin-3 has several scientific uses:
Bombesin Receptor Subtype-3 is a class A G protein-coupled receptor characterized by a canonical heptahelical transmembrane bundle. Recent cryogenic electron microscopy studies of Bombesin Receptor Subtype-3 in complex with Gq protein have revealed critical structural features of its active state. Two agonist-bound structures have been resolved: one with the pan-bombesin receptor agonist BA1 and another with the synthetic Bombesin Receptor Subtype-3-selective agonist MK-5046. These structures demonstrate that Bombesin Receptor Subtype-3 activation involves specific conformational changes in conserved micro-switch regions (e.g., DRY motif and toggle switch) that are characteristic of G protein-coupled receptor activation [1] [4].
The orthosteric ligand-binding pocket resides within the transmembrane helical bundle and exhibits distinctive features that explain Bombesin Receptor Subtype-3's ligand selectivity. Key residues identified through mutagenesis and structural analysis include:
Table 1: Critical Residues in Bombesin Receptor Subtype-3 Ligand-Binding Pocket
Residue Position | Functional Role | Ligand Interaction | |
---|---|---|---|
Transmembrane Helix 3 - Arg126 | Salt bridge formation | BA1 carboxyl terminus | |
Transmembrane Helix 5 - Phe194 | Hydrophobic pocket stabilization | MK-5046 aromatic ring | |
Transmembrane Helix 6 - Tyr274 | Hydrogen bonding | Both agonists | |
Extracellular Loop 2 - Cys55 | Disulfide bond with Cys175 | Modulates pocket conformation | [4] [6] |
Notably, the Cys55 residue forms a redox-sensitive disulfide bond with Cys175 that regulates accessibility of the binding groove. This distinctive feature influences Bombesin Receptor Subtype-3's conformational dynamics and represents a unique structural aspect among bombesin receptors [6]. The binding pocket architecture explains Bombesin Receptor Subtype-3's low affinity for natural bombesin peptides and provides a blueprint for rational design of selective modulators targeting metabolic disorders [1] [4].
The Bombesin Receptor Subtype-3 gene exhibits conserved synteny across mammalian species, mapping to the X chromosome in both humans and rodents. Fluorescence in situ hybridization studies precisely localize the human gene to chromosomal band Xq25, while the mouse ortholog resides at XA7.1-7.2 [2] [5] [9]. This X-chromosomal localization distinguishes Bombesin Receptor Subtype-3 from other bombesin receptor family members: the Gastrin-Releasing Peptide Receptor maps to human Xp22 and mouse X chromosome (distal region), while Neuromedin B Receptor localizes to human chromosome 6p21-pter and mouse chromosome 10 [9] [10].
The Bombesin Receptor Subtype-3 gene spans approximately 5 kilobases with a conserved three-exon structure separating the protein-coding region. Exon 1 encodes the N-terminus and transmembrane helices 1–3, exon 2 encodes transmembrane helices 4–5, and exon 3 encodes transmembrane helices 6–7 along with the C-terminal cytoplasmic domain [2] [5]. This genomic organization demonstrates evolutionary conservation across mammalian species, with human and mouse Bombesin Receptor Subtype-3 sharing approximately 80% amino acid sequence identity. The promoter regions of both species contain potential regulatory elements that may explain Bombesin Receptor Subtype-3's restricted tissue distribution compared to other bombesin receptors [2] [8].
The mammalian bombesin receptor family comprises three phylogenetically related G protein-coupled receptors with distinct ligand preferences and physiological functions:
Table 2: Comparative Features of Mammalian Bombesin Receptors
Receptor Subtype | Endogenous Ligand (Affinity) | Sequence Homology vs. Bombesin Receptor Subtype-3 | Primary Signaling Pathways | Pathophysiological Roles | |
---|---|---|---|---|---|
Neuromedin B Receptor (Neuromedin B Receptor) | Neuromedin B (Ki ≈ 0.052 nM) | 47% identity | Gq/11 → PLCβ → Ca²⁺/PKC | Thyroid/intestinal cancers | |
Gastrin-Releasing Peptide Receptor (Gastrin-Releasing Peptide Receptor) | Gastrin-Releasing Peptide (Ki ≈ 0.19 nM) | 51% identity | Gq/11 → PLCβ → Ca²⁺/PKC | Lung/prostate/breast cancers | |
Bombesin Receptor Subtype-3 (Bombesin Receptor Subtype-3) | Orphan (No high-affinity endogenous ligand) | - | Gq/11 → PLCβ → Ca²⁺/PKC | Energy homeostasis, insulin secretion | [1] [3] [6] |
Bombesin Receptor Subtype-3 shares approximately 50% amino acid identity with Neuromedin B Receptor and Gastrin-Releasing Peptide Receptor, yet exhibits fundamental functional differences. While Neuromedin B Receptor and Gastrin-Releasing Peptide Receptor display high selectivity for their respective natural peptide ligands (neuromedin B and gastrin-releasing peptide), Bombesin Receptor Subtype-3 demonstrates low affinity (<1,000 nM) for both peptides [3] [6]. All three receptors couple primarily to Gq proteins, activating phospholipase Cβ and downstream effectors including intracellular calcium mobilization, protein kinase C activation, and mitogen-activated protein kinase pathways. However, Bombesin Receptor Subtype-3 exhibits broader tissue distribution in central nervous system regions regulating metabolism compared to the predominantly peripheral expression of Neuromedin B Receptor and Gastrin-Releasing Peptide Receptor [3] [8].
Pathophysiological roles also diverge significantly: Neuromedin B Receptor and Gastrin-Releasing Peptide Receptor are frequently overexpressed in epithelial cancers (e.g., 25-100% of lung cancers) where they drive proliferation through epidermal growth factor receptor transactivation. Bombesin Receptor Subtype-3, while expressed in some neuroendocrine tumors, primarily regulates energy balance and glucose homeostasis, as evidenced by the obese, hyperphagic phenotype of Bombesin Receptor Subtype-3-deficient mice [3] [8].
Despite three decades of research, Bombesin Receptor Subtype-3 retains its classification as an orphan receptor due to the unresolved identity of its high-affinity endogenous ligand. This status presents unique challenges in receptor characterization: 1) Absence of a validated native ligand complicates physiological studies; 2) Receptor activation mechanisms remain partially obscured; and 3) Drug discovery efforts rely exclusively on synthetic agonists/antagonists [1] [4] [7].
Multiple approaches have been employed to identify Bombesin Receptor Subtype-3's natural ligand without conclusive success. Parabiosis experiments in Bombesin Receptor Subtype-3-deficient mice failed to rescue metabolic phenotypes through circulating factors, suggesting the ligand may act via cell-autonomous or local paracrine mechanisms rather than endocrine signaling [8]. Structural studies indicate Bombesin Receptor Subtype-3 possesses a deeper orthosteric binding pocket with distinct residue composition compared to Neuromedin B Receptor and Gastrin-Releasing Peptide Receptor, potentially explaining its non-reactivity with classical bombesin-family peptides [1] [4].
Synthetic agonists (e.g., MK-5046, Bag-1) and peptoid antagonists (e.g., ML-18) have become indispensable pharmacological tools for probing Bombesin Receptor Subtype-3 function despite the orphan status. These compounds exhibit nanomolar affinity (Ki ≈ 1-20 nM) and Bombesin Receptor Subtype-3 selectivity (>100-fold vs. Neuromedin B Receptor/Gastrin-Releasing Peptide Receptor) [1] [6]. Their development through targeted screening (rather than ligand-based design) highlights how structural biology can circumvent orphan receptor limitations. The recent Bombesin Receptor Subtype-3-Gq complex structures provide a roadmap for rational ligand design while the search for Bombesin Receptor Subtype-3's endogenous activator continues through approaches including orphan ligand screening assays and tissue extract fractionation [1] [4] [7].
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